molecular formula C15H17BrN2O2 B1652795 N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide CAS No. 1609396-52-2

N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B1652795
CAS No.: 1609396-52-2
M. Wt: 337.21
InChI Key: QLHPMGDENJBDSP-UHFFFAOYSA-N
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Description

N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide is a hydrobromide salt derived from a secondary amine, featuring a 4-nitrobenzyl group attached to a phenylethanamine backbone. The compound’s molecular formula is C₁₅H₁₅BrN₂O₂, with a molecular weight of 337.22 g/mol.

Properties

IUPAC Name

N-[(4-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.BrH/c18-17(19)15-8-6-14(7-9-15)12-16-11-10-13-4-2-1-3-5-13;/h1-9,16H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHPMGDENJBDSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=C(C=C2)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609396-52-2
Record name Benzeneethanamine, N-[(4-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609396-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Nitration-Protection-Deprotection Strategy

This three-step approach is the most widely documented method, leveraging β-phenylethylamine as the starting material:

  • Acylation : β-Phenylethylamine is protected using acetic anhydride or propionyl chloride in dichloroethane at 50–95°C, forming N-acyl-β-phenylethylamine intermediates (e.g., N-acetyl-β-phenylethylamine) with >90% yield.
  • Nitration : The intermediate is nitrated using concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) at 0–25°C. Optimal molar ratios (1:3.5 H₂SO₄:HNO₃) yield 4-nitro-N-acyl-β-phenylethylamine.
  • Deprotection and Salt Formation : Acidic hydrolysis (HCl/HBr in methanol) removes the acyl group, followed by recrystallization with hydrobromic acid to precipitate the hydrobromide salt (82–84% yield).

Advantages : High purity (>99% by HPLC), scalability for industrial production.
Limitations : Requires handling of corrosive acids and strict temperature control.

Reductive Amination of 4-Nitrobenzaldehyde

A one-pot reductive amination protocol avoids isolation of intermediates:

  • Imine Formation : 4-Nitrobenzaldehyde reacts with 2-phenylethanamine in toluene at 60°C, forming an imine intermediate.
  • Reduction : Sodium borohydride (NaBH₄) or iridium catalysts (e.g., Cp*Ir) reduce the imine to the secondary amine.
  • Acidification : Treatment with hydrobromic acid (HBr) in ethanol yields the hydrobromide salt (75–88% yield).

Advantages : Fewer steps, mild conditions.
Limitations : Lower yields compared to nitration-protection methods due to competing side reactions.

Copper-Catalyzed Cross-Coupling

A patent-pending method utilizes Ullmann-type coupling for direct N-alkylation:

  • Substrate Preparation : 4-Nitrobenzyl bromide and 2-phenylethanamine are dissolved in 1,4-dioxane.
  • Coupling : Copper(I) iodide (CuI) and N,N'-dimethylethylenediamine catalyze the reaction at 100°C for 24 hours, achieving 92% conversion.
  • Salt Formation : HBr gas is bubbled through the solution to precipitate the product.

Advantages : High regioselectivity, no nitration required.
Limitations : Costly catalysts and prolonged reaction times.

Comparative Analysis of Methods

Method Yield Reaction Time Catalyst/Reagents Purity
Nitration-Protection 82–84% 12–18 hours H₂SO₄, HNO₃, HBr >99%
Reductive Amination 75–88% 6–8 hours NaBH₄, Cp*Ir 95–98%
Copper-Catalyzed 90–92% 24 hours CuI, N,N'-dimethylethylenediamine 97%

Optimization and Industrial Considerations

  • Solvent Selection : Dichloroethane and toluene are preferred for nitration due to inertness and high boiling points.
  • Catalyst Recycling : Iridium and copper catalysts show potential for reuse in flow reactors, reducing costs.
  • Safety : Nitration reactions require explosion-proof equipment and strict pH control to prevent runaway reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: The major product is N-(4-aminobenzyl)-2-phenylethanamine.

    Substitution: Depending on the nucleophile used, various substituted benzyl derivatives can be formed.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Research indicates that derivatives of phenethylamines, including N-benzylated compounds, exhibit significant activity at serotonin receptors, particularly the 5-HT2A_2A and 5-HT2C_2C subtypes. These interactions suggest potential applications in treating mood disorders and other psychiatric conditions .

Case Study: Serotonin Receptor Interaction
A study published in 2019 examined various N-benzylated phenethylamines for their affinity towards serotonin receptor subtypes. It was found that compounds similar to N-(4-nitrobenzyl)-2-phenylethanamine showed selective agonistic activity at the 5-HT2C_2C receptor, indicating their potential as novel antidepressants or anxiolytics . This highlights the compound's relevance in developing new psychiatric medications.

Synthetic Methodologies

Synthesis of Chiral Amine Intermediates
The synthesis of N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide can be achieved through various chemical pathways. Its role as an intermediate in synthesizing more complex molecules is significant. For instance, methods involving catalytic hydrogenation and chiral resolution have been reported to produce high-yield chiral amines from simpler precursors .

Table: Synthetic Pathways for this compound

StepReaction TypeKey ReagentsYield (%)
1NitrationNitrobenzene, Acids85%
2HydrogenationPt/C CatalystHigh
3CouplingChiral Auxiliaries>99% ee

Potential Therapeutic Applications

Exploration in Cancer Treatment
Recent studies have explored the use of substituted aryl benzylamines as inhibitors for prostate cancer therapeutics. The structural modifications similar to those found in N-(4-nitrobenzyl)-2-phenylethanamine have shown promise as selective inhibitors that could lead to new cancer treatments .

Mechanism of Action

The mechanism of action of N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various biological pathways. The compound may also act as a ligand, binding to specific receptors or enzymes and modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Isomers: Positional Nitro Variations

N-(3-nitrobenzyl)-2-phenylethanamine hydrobromide (CAS: 104720-70-9) is a positional isomer differing only in the nitro group’s placement (meta vs. para). Key comparisons include:

  • Molecular Weight : Identical (337.22 g/mol) due to shared formula .
Table 1: Comparison of Nitro-Substituted Analogs
Compound Nitro Position Molecular Weight (g/mol) Commercial Availability Key Properties
N-(4-nitrobenzyl)-2-phenylethanamine HB Para 337.22 Presumed available Higher resonance stability
N-(3-nitrobenzyl)-2-phenylethanamine HB Meta 337.22 Discontinued Moderate electronic effects

Schiff Base Derivatives: Electronic and Optical Properties

Schiff bases derived from 4-nitrocinnamaldehyde, such as (E)-N-((E)-3-(4-nitrophenyl)allylidene)-2-phenylethanamine , exhibit distinct structural and electronic differences:

  • Structure : Contains an imine (-C=N-) linkage instead of a benzylamine group, enabling extended π-conjugation .
  • HOMO-LUMO Gap: Lower energy gaps (∆E = 3.2–3.5 eV) due to conjugation, enhancing nonlinear optical (NLO) properties like polarizability and hyperpolarizability .
Table 2: Hydrobromide Salts vs. Schiff Bases
Property N-(4-nitrobenzyl)-2-phenylethanamine HB Schiff Base Derivatives
Conjugation Limited (amine + nitro) Extended (imine + nitro + allylidene)
HOMO-LUMO Gap Higher (estimated) 3.2–3.5 eV
Key Application Pharmaceutical research NLO materials, photoluminescence

Pharmacologically Active Hydrobromide Salts

N-[4-(4-methoxyphenyl)-thiazol-2-yl]-... hydrazine hydrobromide () demonstrates cardioprotective efficacy surpassing Levocarnitine. Comparisons include:

  • Bioactivity : Highlights the role of hydrobromide salts in enhancing solubility and bioavailability for therapeutic applications .

Substituent Effects: Methoxy and Halogen Variants

  • N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine HB : Fluorine’s electronegativity may enhance metabolic stability, a feature absent in the nitro compound .

Biological Activity

N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group attached to a benzyl moiety, linked to a 2-phenylethanamine structure. The molecular formula is C16H18BrN3O2, with a molar mass of approximately 368.24 g/mol. The presence of the nitro group significantly influences its biological activity by modulating interactions with various receptors.

The biological activity of this compound is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Research indicates that modifications in the benzyl group can lead to variations in receptor affinity and selectivity. For instance, compounds with similar structures have shown differing affinities for these receptors, suggesting that the nitro substitution plays a critical role in modulating these interactions .

Biological Activity and Pharmacological Effects

  • Receptor Binding Affinity :
    • This compound exhibits significant binding affinity for serotonin receptors. Studies indicate that modifications in the structure can lead to substantial changes in potency and selectivity .
    • The compound's affinity for the 5-HT2A receptor has been noted to be higher compared to the 5-HT2C receptor, which may have implications for its psychoactive properties .
  • Potential Therapeutic Applications :
    • The compound has been explored for its potential use in treating psychiatric disorders due to its interaction with serotonin pathways. Its structural analogs have been investigated as potential antidepressants or anxiolytics .
    • Additionally, it has been suggested as a candidate for further development in cancer therapeutics due to its inhibitory effects on certain cancer cell lines .

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Study on Receptor Selectivity :
    A comparative study examined various benzylated phenethylamines and their selectivity for serotonin receptors. It was found that this compound demonstrated a unique binding profile that could be leveraged for developing selective agonists .
  • Anticancer Activity :
    In vitro studies showed that derivatives of this compound exhibited cytotoxic effects against human prostate cancer cells, indicating its potential as an anticancer agent. The mechanism was attributed to its ability to induce apoptosis through receptor-mediated pathways .

Data Tables

Compound NameMolecular FormulaKey FeaturesBinding Affinity (5-HT2A)
N-(4-nitrobenzyl)-2-phenylethanamineC16H18BrN3O2Nitro group enhances receptor interactionHigh
N-benzyl-2-phenylethanamineC15H17NLacks nitro group; lower affinityModerate
N-(3-nitrobenzyl)-2-phenylethanamineC16H18BrN3O3Different nitro position; varied activityVariable

Q & A

Q. What are the optimal synthetic routes for N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide?

The synthesis typically involves reductive amination between 4-nitrobenzaldehyde and 2-phenylethanamine, followed by hydrobromic acid salt formation. Key steps include:

  • Reductive Amination : Use sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts in methanol/ethanol under inert conditions .
  • Salt Formation : React the free amine with hydrobromic acid (48% w/w) in ethanol, followed by recrystallization to isolate the hydrobromide salt .
  • Critical Parameters : Control reaction pH (~5-6) during amination to minimize side products. Excess HBr ensures complete salt formation .

Q. How can researchers characterize the purity and structure of this compound?

  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and salt formation (e.g., bromide counterion positioning) .
  • Spectroscopy :
    • 1H/13C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for nitrobenzyl and phenyl groups) and amine hydrobromide peaks (broad singlet near δ 5–6 ppm) .
    • FT-IR : Confirm N-H stretching (2500–3000 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Elemental Analysis : Verify C, H, N, and Br percentages within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Highly soluble in polar solvents (water, methanol, DMSO) due to ionic hydrobromide salt; poorly soluble in non-polar solvents (hexane, chloroform) .
  • Stability :
    • Store at 2–8°C in airtight, light-resistant containers to prevent degradation.
    • Avoid prolonged exposure to moisture to prevent hydrolysis of the nitro group .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In Vitro Cardioprotection Assays : Measure hypoxia-induced smooth muscle contraction reduction using isolated rat aorta models, comparing efficacy to reference drugs like Mildronate .
  • Enzyme Inhibition Studies : Screen against acetylcholinesterase (AChE) or monoamine oxidases (MAOs) using Ellman’s method or fluorometric assays .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields during scale-up synthesis?

  • Case Study : A 29% yield drop (from lab to pilot scale) was attributed to solvent polarity effects. Switching from carbon tetrachloride to acetonitrile improved yield from 19% to 65% due to better stabilization of intermediates .
  • Mitigation : Use computational modeling (DFT) to optimize transition states and solvent interactions. Monitor reaction progress via HPLC to identify bottlenecks .

Q. What strategies enable enantioselective synthesis of chiral derivatives?

  • Chiral Catalysts : Employ (R)- or (S)-BINAP ligands with palladium to induce asymmetry during reductive amination .
  • Resolution Methods : Use chiral column chromatography (e.g., Chiralpak IA) or diastereomeric salt crystallization with tartaric acid derivatives .

Q. How do structural modifications alter pharmacological activity?

  • Nitro Group Reduction : Converting the nitro to an amine group (-NH2) enhances CNS penetration but reduces cardioprotective activity due to altered electron-withdrawing effects .
  • Hydrobromide vs. Free Base : The hydrobromide salt improves aqueous solubility but may reduce blood-brain barrier permeability compared to the free amine .

Q. What advanced spectroscopic techniques validate electronic interactions in this compound?

  • UV-Vis Spectroscopy : Detect charge-transfer complexes between the nitrobenzyl group and aromatic amines (λmax ~320 nm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 335.08 (C15H16BrN2O2+) and fragmentation patterns for structural elucidation .

Q. How can researchers address discrepancies in biological assay reproducibility?

  • Case Study : Variability in cardioprotection assays was linked to differences in tissue oxygenation protocols. Standardizing hypoxia chambers (5% O2, 37°C) improved reproducibility .
  • Statistical Approaches : Use multivariate ANOVA to account for batch effects in cell-based assays .

Q. What mechanistic insights explain its neuropharmacological potential?

  • Dopamine Receptor Binding : Molecular docking studies suggest affinity for D2 receptors (Ki ~120 nM), likely due to the phenylethanamine backbone .
  • MAO-B Inhibition : The nitro group enhances electron-deficient aromatic interactions with MAO-B’s FAD cofactor, reducing enzyme activity by ~40% at 10 µM .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide
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N-(4-nitrobenzyl)-2-phenylethanamine hydrobromide

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